1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine
Overview
Description
Synthesis Analysis
The synthesis of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine and related phosphocholines involves several key steps, starting from sn-glycero-3-phosphocholine precursors. Techniques include acylation reactions to introduce fatty acid chains, and the use of catalysts like boron trifluoride-etherate for acyl moiety substitution to achieve high yields and purity. For example, Hermetter et al. (1989) describe a convenient two-step synthesis from sn-glycero-3-phosphocholine, yielding products with high isomeric purity (Hermetter et al., 1989).
Molecular Structure Analysis
Understanding the molecular structure of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine is crucial for its application in membrane studies. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to analyze the phase behavior and conformational dynamics of these phospholipids in different states. Studies by Rudolph and Burke (1987) on similar phospholipids demonstrate the importance of detailed structural analysis in understanding lipid behavior (Rudolph & Burke, 1987).
Chemical Reactions and Properties
The chemical reactivity of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine underlines its interactions and transformations within biological systems. This includes its hydrolysis by specific enzymes, such as phospholipase A2, revealing its metabolic pathways and the role in cell signaling mechanisms. The study by Wykle et al. (1980) illustrates the enzymatic synthesis and potential biological activities of related phospholipids (Wykle et al., 1980).
Physical Properties Analysis
The physical properties, including phase transitions, melting points, and bilayer formation capabilities of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine, are key to its role in membrane mimetics and drug delivery systems. Differential scanning calorimetry (DSC) and FTIR have been used to study these properties, providing insights into the stability and behavior of lipid bilayers under various conditions. Yamauchi et al. (1996) synthesized a dimeric glycerophospholipid to study its phase transition and membrane-forming behavior, offering parallels to the study of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (Yamauchi et al., 1996).
Chemical Properties Analysis
Analyzing the chemical properties of 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine involves exploring its solubility, interaction with other molecules, and its role in forming liposomes and micelles. These properties are essential for its application in creating model cell membranes and in drug delivery research. Studies like those by Sadownik et al. (1986) on the synthesis and application of polymerized liposomes provide valuable insights into the chemical properties and potential applications of phospholipids (Sadownik et al., 1986).
Scientific Research Applications
Application 1: Neurotherapy and Drug Delivery
- Summary of Application : 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (DNPC) coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has advantages in neurotherapy and drug delivery .
- Methods of Application : In the study, the surface of polyvinylpyrrolidone (PVP)-SPIONs was modified with DNPC, then PVP-SPIONs and DNPC/PVP-SPIONs were co-incubated with rat adrenal pheochromocytoma (PC-12) cells . Further, PVP-SPIONs and DNPC/PVP-SPIONs were implanted into the substantia nigra of Sprague-Dawley (SD) rats by stereotaxic injection .
- Results or Outcomes : The results show that DNPC/PVP-SPIONs were effectively distributed on the membranes of axons, as well as dendritic and myelin sheaths . In addition, DNPC/PVP-SPIONs were transported in the brain faster than those without DNPC . In vitro experiments found that DNPC/PVP-SPIONs enter cells more easily .
Application 2: Biophysical Studies
- Summary of Application : 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine is used in multilamellar vesicles for biophysical studies .
- Methods of Application : It is used as an internal standard to extract total lipids from human brain region homogenates .
Application 3: Cell Membrane Model
- Summary of Application : 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine can be used as a model for cell membranes, aiding in the study of cell membrane structure and properties .
- Methods of Application : It is used in laboratory settings to mimic the properties of cell membranes, providing a platform for studying interactions between various substances and the cell membrane .
Application 4: Generation of Micelles and Liposomes
- Summary of Application : 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine is commonly used alone, or with other components, in the generation of micelles, liposomes, and other types of artificial membranes .
- Methods of Application : It is used in laboratory settings to generate micelles and liposomes, which are used in various biochemical and biophysical studies .
Application 5: Quantification of Phosphatidylcholines
- Summary of Application : 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (DNPC) is used as a standard for the quantification of phosphatidylcholines in human synovial fluid .
- Methods of Application : It is used in laboratory settings to extract total lipids from human synovial fluid for quantification .
Application 6: Study of Lipid Bilayer Phase Transition
properties
IUPAC Name |
[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXPNBSAXZBLEC-USYZEHPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H92NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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